1-N-Ethylgaramine Sulfate
CAS No.: 864371-49-3
Cat. No.: VC0126930
Molecular Formula: C₁₅H₃₁N₃O₆ ·xH₂SO₄
Molecular Weight: 349.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864371-49-3 |
|---|---|
| Molecular Formula | C₁₅H₃₁N₃O₆ ·xH₂SO₄ |
| Molecular Weight | 349.42 |
Introduction
Chemical Structure and Properties
1-N-Ethylgaramine Sulfate belongs to the aminoglycoside family of compounds, specifically as a derivative of garamine. The compound features a complex molecular structure with multiple stereogenic centers, giving it distinct three-dimensional characteristics that influence its chemical and biological properties. The base compound 1-N-Ethylgaramine has a molecular formula of C15H31N3O6, with the sulfate form incorporating sulfuric acid into its structure.
When analyzed using HPLC methods according to European Pharmacopoeia (EP) standards, 1-N-Ethylgaramine Sulfate demonstrates consistent chromatographic behavior with a relative retention time (RRT) of approximately 0.41 compared to Netilmicin . This predictable retention profile makes it an excellent reference standard for analytical applications. The compound elutes significantly earlier than Netilmicin in standardized chromatographic conditions, allowing for clear separation and identification.
Physical Characteristics
1-N-Ethylgaramine Sulfate appears as a crystalline solid that demonstrates good solubility in polar solvents, making it suitable for preparation of analytical solutions. Its molecular structure features multiple hydroxyl groups and amine functionalities, contributing to its hydrophilicity and solubility properties. These structural characteristics influence its behavior in analytical separations and its potential interactions with biological systems.
The compound's molecular weight and detailed stereochemistry play important roles in its identification and characterization through various analytical techniques. These properties also contribute to its specific retention behavior observed in chromatographic analyses.
Analytical Applications
Role in Pharmaceutical Quality Control
The chromatographic behavior of 1-N-Ethylgaramine Sulfate has been well characterized through multiple analytical studies. When analyzed according to European Pharmacopoeia methods, the compound demonstrates consistent retention characteristics that make it valuable for reference purposes. Table 1 presents the retention data for 1-N-Ethylgaramine Sulfate in comparison with related compounds.
| Component | Retention Time (min) | Relative Retention Time |
|---|---|---|
| 1-N-Ethylgaramine (Impurity B) | 5.7 | 0.2 |
| Sisomicin (Impurity A) | 15.7 | 0.6 |
| Netilmicin | 24.5 | 1.0 |
| Impurity E | 47.8 | 1.9 |
| Impurity F | 51 | 2.1 |
Table 1: Retention times and relative retention times of 1-N-Ethylgaramine and related compounds according to EP 9.2 method .
In the older EP 8.1 method, slightly different retention characteristics were observed, as shown in Table 2.
| Component | Retention Time (min) | Relative Retention Time |
|---|---|---|
| 1-N-Ethylgaramine (Impurity B) | 5.0 | 0.41 |
| Sisomicin (Impurity A) | 6.8 | 0.57 |
| Netilmicin | 12.0 | 1.0 |
Table 2: Retention times and relative retention times of 1-N-Ethylgaramine and related compounds according to EP 8.1 method .
The repeatability of the analytical method for 1-N-Ethylgaramine Sulfate has been demonstrated to be excellent, with relative standard deviation (RSD) values typically below 2% for peak areas, indicating good precision and reliability of the analytical procedure .
Relation to Aminoglycoside Antibiotics
1-N-Ethylgaramine Sulfate shares structural similarities with aminoglycoside antibiotics, particularly with Netilmicin and related compounds. It is specifically identified as a derivative of garamine, which is an impurity associated with gentamicin, a widely used aminoglycoside antibiotic . This relationship to aminoglycosides explains its importance in pharmaceutical quality control of this class of antibiotics.
The structural similarities between 1-N-Ethylgaramine Sulfate and aminoglycoside antibiotics make it particularly useful as a reference standard in the analysis of these compounds. Its distinct chromatographic behavior allows for clear differentiation from the active pharmaceutical ingredients and other related impurities, enabling accurate quantification and identification in complex pharmaceutical formulations.
Structural Comparison with Related Compounds
Understanding the structural relationships between 1-N-Ethylgaramine Sulfate and related aminoglycosides provides insight into their shared pharmacophores and potential biological activities. The ethylamine substitution on the garamine structure represents a specific modification that influences both the physicochemical properties and the analytical behavior of the compound.
When compared to Netilmicin and Sisomicin, 1-N-Ethylgaramine Sulfate demonstrates distinct chromatographic retention, indicating significant structural differences despite their shared structural elements. These differences are exploited in analytical methods to achieve clear separation and identification of these compounds in pharmaceutical preparations.
Regulatory Considerations
1-N-Ethylgaramine Sulfate plays a crucial role in regulatory compliance for aminoglycoside antibiotics, particularly Netilmicin sulfate. European Pharmacopoeia methods specify strict limits for the presence of this compound as an impurity in pharmaceutical preparations. According to the EP 9.2 monograph, the acceptance criterion for 1-N-Ethylgaramine (impurity B) is a maximum of 1.0% . This limit ensures the quality and safety of the pharmaceutical product.
The regulatory importance of monitoring 1-N-Ethylgaramine Sulfate levels is underscored by the detailed analytical methods prescribed in pharmacopoeial monographs. The EP methods provide specific protocols for sample preparation, chromatographic conditions, and system suitability requirements to ensure accurate quantification of this impurity. The reporting threshold is typically set at 0.1%, indicating that even low levels of this impurity must be monitored and reported .
The evolution of analytical methods for 1-N-Ethylgaramine Sulfate detection from EP 8.1 to EP 9.2 demonstrates the ongoing refinement of regulatory standards to ensure pharmaceutical quality. The newer method features more stringent resolution requirements, reflecting the increasing emphasis on precise impurity profiling in pharmaceutical analysis.
Research Applications
| Parameter | EP 9.2 Criteria | Measured Value |
|---|---|---|
| Resolution between impurity A and impurity B | ≥ 10 | 12.9 |
| Resolution between impurity A and netilmicin | ≥ 6.0 | 6.1 |
| Repeatability (RSD area for 1-N-Ethylgaramine) | -- | 1.2% |
Table 3: System suitability criteria for analytical methods involving 1-N-Ethylgaramine Sulfate according to EP 9.2 .
The linearity and repeatability data for 1-N-Ethylgaramine Sulfate in analytical applications further support its value in research contexts. Studies have demonstrated excellent correlation coefficients (>0.999) for linearity in the concentration range of 10-100 μg/mL, indicating the reliability of quantitative determinations across a wide concentration range .
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